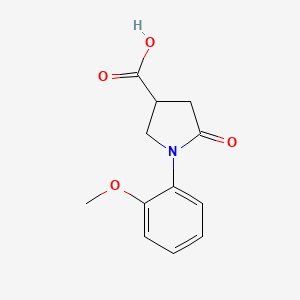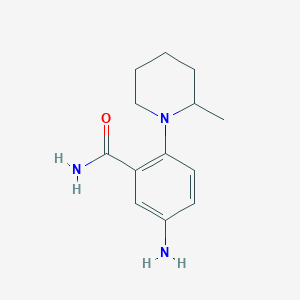
4-(1,2,3-Thiadiazol-4-Yl)Phenol
Übersicht
Beschreibung
The compound 4-(1,2,3-thiadiazol-4-yl)phenol is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse pharmacological activities and are often incorporated into molecules to enhance their biological properties. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis, properties, and applications of structurally related thiadiazole derivatives.
Synthesis Analysis
The synthesis of thiadiazole derivatives is often achieved through multi-step reactions involving the formation of new heterocycles. For instance, the synthesis of 6-phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives was accomplished via a one-pot, three-component cascade reaction, which is a multifunctional cyclization reaction . Similarly, S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione were synthesized using a key starting reagent, 3-amino-1-phenylthiourea, and a series of reactions including thionation, alkylation, and heterocyclization . These methods demonstrate the versatility and efficiency of synthesizing thiadiazole derivatives, which could be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structures of thiadiazole derivatives are confirmed using various spectroscopic techniques such as FT-IR, UV-vis, 1H-NMR, and MS . These techniques provide detailed information about the functional groups, bond connectivity, and overall molecular framework. For example, the structures of electroactive phenol-based polymers were confirmed by FT-IR, UV-vis, and 1H-NMR . Similarly, the structures of imino-4-methoxyphenol thiazole derived Schiff bases were characterized using UV-visible, 1H, 13C-NMR, and MS techniques . These analytical methods are essential for the structural elucidation of this compound.
Chemical Reactions Analysis
Thiadiazole derivatives participate in various chemical reactions, often leading to the formation of new compounds with potential biological activities. The synthesis of 2-(1,3,4-thiadiazolylaminomethyl)phenols involved the reduction of CN double bonds of intermediate Schiff bases . Schiff base formation is also observed in the synthesis of imino-4-methoxyphenol thiazole derived ligands . These reactions highlight the reactivity of thiadiazole derivatives and their potential to undergo further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, thermal stability, and electrical conductivity, are characterized using techniques like TG-DTA, DSC, GPC, and solubility tests . The electrical conductivities of synthesized monomers and polymers were measured, indicating their potential application in electronic devices . Additionally, the fungicidal activity of some thiadiazole derivatives was evaluated, with certain compounds exhibiting moderate activity against specific fungi . These properties are crucial for understanding the behavior of this compound in various environments and applications.
Wissenschaftliche Forschungsanwendungen
Plant Physiology and Metabolism :
- Synthetic 1,2,3-thiadiazole compounds, including 4-(1,2,3-Thiadiazol-4-yl)Phenol, affect plant physiology by altering levels of γ-aminobutyric acid, reactive oxygen species, and other metabolites in lentil plants. These compounds may act as defense mechanisms and signaling molecules in carbohydrate metabolism and other physiological systems in plants (AL-Quraan, Al-Smadi, & Swaleh, 2015).
Antimicrobial Properties :
- Thiadiazole derivatives demonstrate significant antibacterial and antifungal activities. Compounds derived from 1,3,4-thiadiazole, a closely related structure, have shown strong activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Hussain, Sharma, & Amir, 2008).
Materials Science and Corrosion Inhibition :
- Thiadiazole compounds, including those similar to this compound, have been studied for their corrosion inhibition properties. They are effective in reducing corrosion in various metals, indicating their potential use in protective coatings and materials science (Farahati et al., 2019).
Molecular Studies :
- Molecular studies of 1,3,4-thiadiazole derivatives, including compounds structurally similar to this compound, have shown various molecular interactions and behaviors. These studies are important for understanding the fundamental properties of these compounds and their potential applications in various fields (Matwijczuk et al., 2017)
Safety and Hazards
Wirkmechanismus
The exact mode of action would depend on the specific structure of the compound and its interaction with its biological target. The compound may inhibit or activate its target, leading to downstream effects on biochemical pathways .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would influence the bioavailability of the compound. These properties can be affected by various factors, including the compound’s chemical structure, formulation, route of administration, and patient-specific factors .
The result of the compound’s action would be changes at the molecular and cellular levels, which could lead to observable effects at the tissue or organism level. These effects would depend on the specific target and pathway affected by the compound .
Environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
4-(thiadiazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-7-3-1-6(2-4-7)8-5-12-10-9-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYGGUZFRLVCJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383859 | |
| Record name | 4-(1,2,3-Thiadiazol-4-Yl)Phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59834-05-8 | |
| Record name | 4-(1,2,3-Thiadiazol-4-Yl)Phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,2,3-Thiadiazol-4-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1305012.png)


![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)
![(Z)-2-(4-chlorophenyl)-3-[2-(2-propynyloxy)-1-naphthyl]-2-propenenitrile](/img/structure/B1305028.png)

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)




